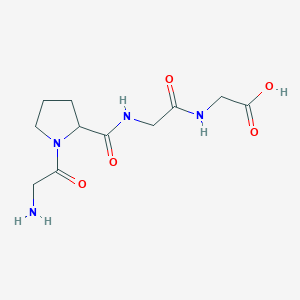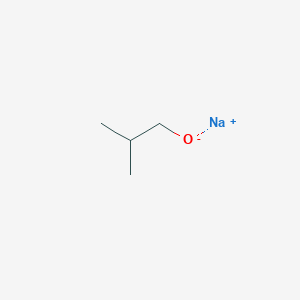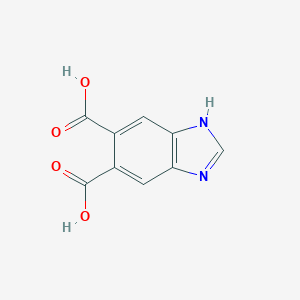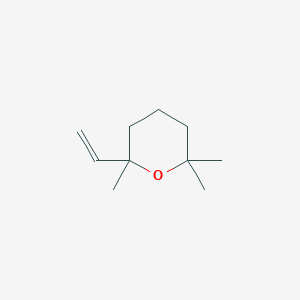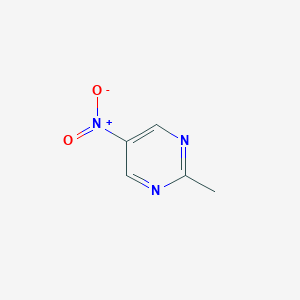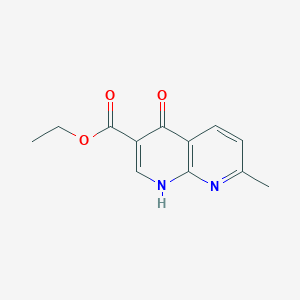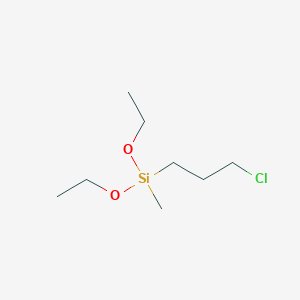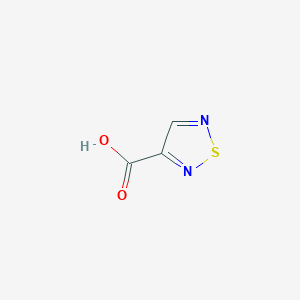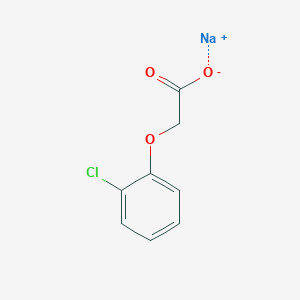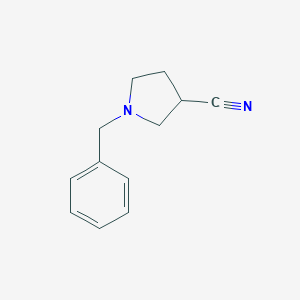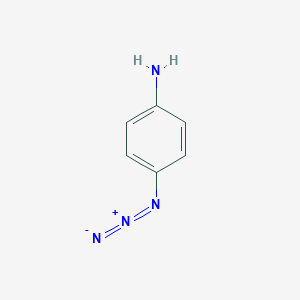![molecular formula C12H20N2O2S B077587 N-[3-(Dimethylamino)propyl]-4-methylbenzene-1-sulfonamide CAS No. 10256-77-6](/img/structure/B77587.png)
N-[3-(Dimethylamino)propyl]-4-methylbenzene-1-sulfonamide
描述
N-[3-(Dimethylamino)propyl]-4-methylbenzene-1-sulfonamide is a chemical compound known for its versatile applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of a dimethylaminopropyl group attached to a p-toluenesulfonamide moiety, which imparts unique chemical properties to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Dimethylamino)propyl]-4-methylbenzene-1-sulfonamide typically involves the reaction of p-toluenesulfonyl chloride with 3-dimethylaminopropylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under basic conditions provided by a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques ensures high yield and purity of the compound. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the synthesis.
化学反应分析
Types of Reactions
N-[3-(Dimethylamino)propyl]-4-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the dimethylaminopropyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions to yield corresponding amines or alcohols.
Condensation Reactions: It can react with aldehydes or ketones to form imines or enamines.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Nucleophiles: Amines, alcohols, thiols
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions
Amines and Alcohols: Formed through reduction reactions
Imines and Enamines: Formed through condensation reactions
科学研究应用
N-[3-(Dimethylamino)propyl]-4-methylbenzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of amide bonds and as a protecting group for amines.
Biology: Employed in the modification of biomolecules, such as proteins and nucleic acids, for various biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly as a building block for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
作用机制
The mechanism of action of N-[3-(Dimethylamino)propyl]-4-methylbenzene-1-sulfonamide involves its ability to form stable intermediates with various functional groups. The dimethylaminopropyl group acts as a nucleophile, facilitating the formation of covalent bonds with electrophilic centers. This property is exploited in the synthesis of complex molecules and the modification of biomolecules.
相似化合物的比较
Similar Compounds
N-(3-Dimethylaminopropyl)-N’-ethylcarbodiimide hydrochloride (EDC): A widely used carbodiimide reagent for amide bond formation.
N,N’-Dicyclohexylcarbodiimide (DCC): Another carbodiimide reagent used in peptide synthesis.
N-Hydroxysuccinimide (NHS): Often used in combination with carbodiimides for the activation of carboxyl groups.
Uniqueness
N-[3-(Dimethylamino)propyl]-4-methylbenzene-1-sulfonamide is unique due to its specific structural features, which provide distinct reactivity and stability compared to other similar compounds. Its ability to form stable intermediates and its versatility in various chemical reactions make it a valuable reagent in both research and industrial applications.
属性
CAS 编号 |
10256-77-6 |
|---|---|
分子式 |
C12H20N2O2S |
分子量 |
256.37 g/mol |
IUPAC 名称 |
N-[3-(dimethylamino)propyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C12H20N2O2S/c1-11-5-7-12(8-6-11)17(15,16)13-9-4-10-14(2)3/h5-8,13H,4,9-10H2,1-3H3 |
InChI 键 |
MFLRGXNDNKRSKU-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCCN(C)C |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCCN(C)C |
Key on ui other cas no. |
10256-77-6 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
